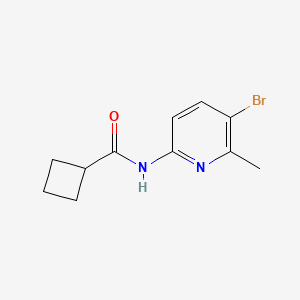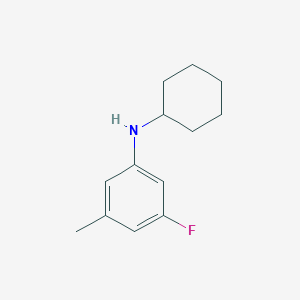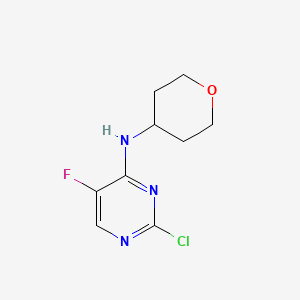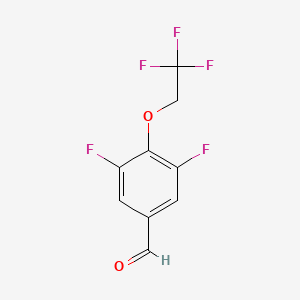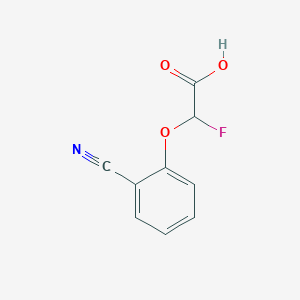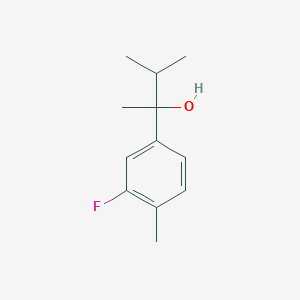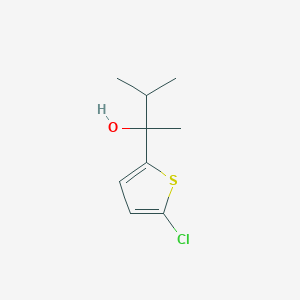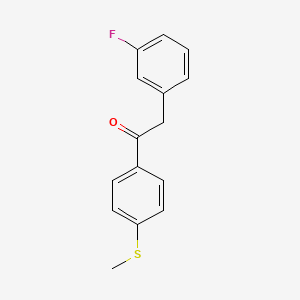
2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C15H13FOS and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies :
- The compound has been studied for its crystal structure, revealing insights into its molecular conformation and interactions. For example, a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, demonstrated weak hydrogen bonding interactions in its crystal structure (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Molecular Docking and Spectroscopy :
- The compound has applications in molecular docking and spectroscopy. For instance, the study of a similar compound, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, revealed its potential as an anti-neoplastic agent due to the presence of a fluorine atom and an ethanone group, which are crucial for binding (Mary et al., 2015).
Synthesis of Pharmaceutical Intermediates :
- It's been used in the synthesis of pharmaceutical intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist protective against HIV, is derived from a compound structurally similar to 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone (ChemChemTech, 2022).
Antimicrobial Activity :
- Some derivatives of this compound show antimicrobial activity. For example, a study on 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, synthesized from a similar compound, displayed antimicrobial properties (Nagamani et al., 2018).
Photochemistry and Photophysics :
- The compound is relevant in the field of photochemistry and photophysics. A related compound, 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, was studied for its excited state processes and solvent effects (Morlet‐Savary et al., 2008).
Synthesis and Biological Activities :
- Various derivatives have been synthesized and analyzed for their biological activities. For instance, 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone showed antibacterial and antioxidant activities (Sarac, 2020).
Anti-Inflammatory Activity :
- Compounds like 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(Substituted Phenyl)Ethanones have been studied for their anti-inflammatory properties, showing significant activity in preclinical models (Karande & Rathi, 2017).
Synthesis Methods and Characterization :
- The compound has been synthesized using various methods, including microwave-assisted synthesis, and characterized for its optical properties and physicochemical behavior (Khan, Asiri, & Aqlan, 2016).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FOS/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKDKSESPEKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromo-3-methylphenyl)methyl]-2-(methylsulfonyl)ethan-1-amine](/img/structure/B7938377.png)
![[3-Methyl-4-(4-methylphenyl)phenyl]methanamine](/img/structure/B7938388.png)
![(4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7938395.png)

![[3-(4-Bromo-3-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7938406.png)

